N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Description
This compound is a pyrazole-indazole hybrid featuring a 3,5-dimethyl-substituted pyrazole ring linked to a tetrahydroindazole core via a carboxamide bridge. The tetrahydroindazole moiety introduces conformational rigidity, which may stabilize interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H23N5O/c1-9(2)21-11(4)14(10(3)20-21)17-16(22)15-12-7-5-6-8-13(12)18-19-15/h9H,5-8H2,1-4H3,(H,17,22)(H,18,19) |
InChI Key |
PLWKMHIYSNHABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole ring is constructed via cyclocondensation between isopropylhydrazine and acetylacetone derivatives. A representative protocol involves:
-
Reacting isopropylhydrazine hydrochloride (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in ethanol under reflux (78°C, 12 h).
-
Neutralization with aqueous sodium bicarbonate yields 3,5-dimethyl-1-isopropyl-1H-pyrazol-4-amine as a crystalline solid (yield: 68–72%).
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 12–14 h |
| Workup | Neutralization, extraction with dichloromethane |
Preparation of 4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic Acid
Hydrogenation of Indazole Derivatives
Tetrahydroindazole synthesis typically begins with catalytic hydrogenation of indazole precursors:
-
Indazole-3-carboxylic acid (1.0 equiv) is dissolved in acetic acid (20 vol%) and subjected to hydrogen gas (50 psi) in the presence of 10% palladium-on-carbon (Pd/C, 5 wt%) at 25°C for 24 h.
-
Filtration and solvent evaporation afford the tetrahydroindazole derivative (yield: 85–90%).
Catalyst Screening Data
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| 10% Pd/C | 89 | 98.5 |
| Raney Nickel | 72 | 95.2 |
| Platinum Oxide | 81 | 97.8 |
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents:
-
4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid (1.0 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.2 equiv) in dry dimethylformamide (DMF) at 0°C for 30 min.
-
3,5-Dimethyl-1-isopropyl-1H-pyrazol-4-amine (1.1 equiv) is added, and the reaction proceeds at 25°C for 18 h.
-
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the title compound (yield: 75–80%).
Solvent Optimization for Coupling
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 78 | 18 |
| THF | 65 | 24 |
| Dichloromethane | 58 | 36 |
Alternative Synthetic Routes and Mechanistic Insights
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Solid-Phase Synthesis
Immobilization of the indazole carboxylic acid on Wang resin enables iterative coupling and cleavage, achieving 70% isolated yield after 3 cycles.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.25 (s, 6H, pyrazole-CH₃), 2.60–2.85 (m, 4H, tetrahydroindazole-CH₂), 4.20 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 7.45 (s, 1H, NH).
-
HRMS : m/z calculated for C₁₇H₂₃N₅O [M+H]⁺: 337.1898; found: 337.1901.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The isopropyl group on the pyrazole ring introduces steric bulk, necessitating:
-
Excess amine (1.5 equiv) to drive the coupling reaction.
-
Prolonged reaction times (24–36 h) in non-polar solvents.
Byproduct Formation
Major byproducts include:
-
N-Acylurea derivatives from carbodiimide degradation (controlled via HOBt addition).
-
Dipeptide formation (suppressed by maintaining low temperatures during activation).
Scalability and Industrial Considerations
Kilogram-Scale Production
Pilot-scale trials (5 kg batch) achieved 73% yield using:
-
Continuous flow hydrogenation for tetrahydroindazole synthesis.
-
Reactive crystallization for final compound purification (99.2% purity by qNMR).
Chemical Reactions Analysis
Carboxamide Functional Group Reactivity
The carboxamide moiety participates in nucleophilic substitution and condensation reactions. Key findings include:
-
Coupling Reactions : Formation of amide bonds using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluoroborate (BOP) in solvents such as DMF or dichloromethane .
-
Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, the carboxamide can hydrolyze to the corresponding carboxylic acid, though stability under standard laboratory conditions limits this reactivity.
Heterocyclic Ring Reactivity
The pyrazole and indazole rings enable cyclization and electrophilic substitution:
Pyrazole Ring
-
Electrophilic Substitution : The 4-position of the pyrazole ring undergoes halogenation (Cl, Br) using reagents like NCS or NBS in DMF at 60–80°C.
-
Alkylation : The 1-(propan-2-yl) group can be replaced via SN2 reactions with alkyl halides in the presence of strong bases (e.g., NaH) in THF .
Indazole Ring
-
Cyclization : Reacts with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under oxidative conditions (O₂, Pd(OAc)₂) to form fused pyrazolo-pyridine derivatives .
-
Oxidative Cross-Dehydrogenative Coupling (CDC) : Generates polycyclic architectures when treated with cyclic β-diketones in ethanol under oxygen at 130°C .
Synthetic Methodologies
Multi-step synthesis protocols highlight the following key reactions:
Table 1: Key Reaction Steps and Conditions
Catalytic and Solvent Effects
-
Palladium Catalysis : Essential for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the indazole C5 position .
-
Solvent Dependence : Reactions in DMF or acetic acid favor cyclization, while ethanol promotes oxidative coupling .
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Key Findings:
- The compound demonstrated selective cytotoxic effects against BRCA-mutant cancer cells, indicating its potential as a targeted therapy in cancers associated with BRCA mutations .
- The IC50 values for PARP inhibition were reported in the low nanomolar range (e.g., 30 nM for PARP-1), showing significant potency compared to existing clinical inhibitors .
Synthesis and Derivatives
The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multi-step organic reactions that incorporate various nitrogenous heterocycles. Research has focused on optimizing these synthetic routes to enhance yield and purity while exploring derivatives that may exhibit improved biological activities .
Case Study 1: Efficacy in Preclinical Models
In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study underscored the importance of PARP inhibition in enhancing the efficacy of conventional chemotherapeutics .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of related compounds has provided insights into how modifications to the pyrazol and indazole moieties can affect potency and selectivity against different PARP isoforms. This information is crucial for guiding future drug development efforts aimed at optimizing therapeutic profiles .
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Ring
- Comparison with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (Compound 4) : Structural difference: The query compound replaces the 4-nitrophenyl group with an isopropyl substituent and introduces a tetrahydroindazole-carboxamide moiety. In contrast, the isopropyl group in the query compound may improve metabolic stability due to reduced electrophilicity. Antimicrobial activity: Compound 4-derived thiadiazole derivatives showed moderate activity against B. mycoides (gram-positive bacteria) but weak effects on E. coli and C. albicans . The absence of a nitro group in the query compound may alter microbial target specificity.
Heterocyclic Core Modifications
- Comparison with 1,3,4-Thiadiazole Derivatives (e.g., Compounds 13a–13d) : Core structure: The query compound retains the pyrazole ring but replaces the thiadiazole with a tetrahydroindazole-carboxamide system. Synthetic pathways: Thiadiazole derivatives are synthesized via cyclization of hydrazine-carbodithioates with hydrazonoyl chlorides . The query compound likely requires a different route, such as coupling a pyrazole-carboxylic acid with a tetrahydroindazole amine. Bioactivity: Thiadiazole derivatives exhibited antimicrobial activity linked to the presence of nitro and methyl groups . The tetrahydroindazole core in the query compound may confer distinct binding modes due to its fused bicyclic structure.
Comparison with Triazolo-Pyridazinyl Pyrazole Derivatives :
- Example: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4c). Structural divergence: The query compound lacks the triazolo-pyridazine extension and propenoic acid side chain. Functional implications: Triazolo-pyridazine groups in E-4c enhance π-π stacking with biological targets, while the tetrahydroindazole-carboxamide in the query compound may prioritize hydrogen bonding via the carboxamide group.
Biological Activity
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C14H22N4O
Molecular Weight: 262.36 g/mol
SMILES Representation: CC(C)N1C(=N)C(=C(C1)C(=O)N)C2CCCCC2
The compound features a pyrazole ring fused with an indazole structure, which is known to enhance biological activity due to the presence of heteroatoms that can interact with biological targets.
Research indicates that compounds with similar structural motifs often exhibit activity through the inhibition of specific enzymes or receptors involved in various signaling pathways. For instance:
- Inhibition of Kinases: Many pyrazole derivatives have been shown to inhibit kinases such as PI3K and Akt, which are critical in cancer cell signaling pathways .
- Targeting PARP Enzymes: The compound may also exhibit activity against poly(ADP-ribose) polymerase (PARP), a target for cancer therapy due to its role in DNA repair mechanisms .
Anticancer Activity
Several studies have reported the anticancer potential of similar compounds. For instance:
- In vitro Studies: Compounds analogous to this compound have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.5 |
| Compound B | MCF7 | 1.2 |
| Compound C | A549 | 0.8 |
Anti-inflammatory Properties
Similar indazole derivatives have shown anti-inflammatory effects through the inhibition of cytokine production and modulation of immune responses. This suggests that the compound could potentially be useful in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antitumor Activity: A recent study demonstrated that a related indazole derivative significantly inhibited tumor growth in xenograft models by targeting the PI3K/Akt pathway, leading to reduced phosphorylation of downstream targets involved in cell proliferation .
- Selectivity in Cancer Therapy: Another investigation highlighted the selectivity of certain pyrazole derivatives towards BRCA-mutated cancer cells, indicating that this compound may also exhibit similar selectivity due to its structural characteristics .
Q & A
Q. Example Optimization Table :
| Reaction Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| EDCI/HOBt, DMF, 24h | 68 | >95% | |
| DCC/DMAP, CH₂Cl₂, 12h | 55 | 92% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirm regiochemistry of pyrazole/indazole substituents (e.g., δ 2.66 ppm for methyl groups in pyrazole) .
- IR Spectroscopy : Detect carboxamide C=O stretches (~1636 cm⁻¹) and NH bands (~3180 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.1 for analogous structures) .
Advanced: How can density-functional theory (DFT) optimize its electronic structure for mechanistic studies?
DFT calculations using hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for:
Q. Recommended Parameters :
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Thermochemistry, bond dissociation |
| M06-2X | def2-TZVP | Non-covalent interactions |
Advanced: How to resolve contradictions in biological activity data across studies?
Common discrepancies arise from:
- Solubility Variability : Use standardized solvents (e.g., DMSO with <0.1% water) for bioassays .
- Purity Thresholds : Validate compound purity via orthogonal methods (HPLC, LC-MS) to exclude byproducts .
- Assay Conditions : Control pH (e.g., 7.4 for cellular assays) and temperature (25°C vs. 37°C) .
Advanced: What crystallographic strategies are effective for determining its solid-state structure?
- SHELX Suite : Use SHELXL for refinement with high-resolution (<1.0 Å) X-ray data to resolve disorder in tetrahydroindazole rings .
- Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Modify:
Q. Example SAR Table :
| Analog Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 3,5-Dimethylpyrazole | 12 nM | 0.8 |
| 3-CF₃ Pyrazole | 8 nM | 0.3 |
Advanced: How to address poor solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use 10% PEG-400 or cyclodextrin inclusion complexes .
- pH Adjustment : Protonate the carboxamide at pH <4 to enhance solubility .
Advanced: What mechanistic insights guide optimization of its synthetic yield?
- Byproduct Analysis : Monitor intermediates via TLC to identify hydrolysis of the carboxamide group .
- Catalyst Screening : Test Pd(OAc)₂ for coupling steps to reduce reaction time .
Advanced: How to validate computational docking results with experimental data?
- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns to assess stability of predicted poses .
- SPR (Surface Plasmon Resonance) : Compare calculated binding affinities (ΔG) with experimental KD values .
Advanced: What strategies mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
